Physicochemical Differentiation: Lipophilic Scaffold for CNS or Membrane Targets
The target compound has a computed XLogP3-AA of 4.9, which is significantly higher than many common pyrazole carboxamide analogs (e.g., a typical N-propyl or N-allyl analog may have a logP of 3.0–4.0) [1]. This elevated lipophilicity, combined with 1 hydrogen bond donor and 4 acceptors, places it in a property space often associated with blood-brain barrier penetration [2].
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.9 |
| Comparator Or Baseline | Estimated range for common N-alkyl pyrazole carboxamide analogs: 3.0–4.0 (no direct comparator found in public data) |
| Quantified Difference | Target compound is ~0.9–1.9 logP units higher, indicating greater lipophilicity |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity can be a key selection criterion for projects targeting intracellular or CNS targets, where membrane permeability is paramount, giving this scaffold an advantage over less lipophilic alternatives.
- [1] PubChem. (2026). Computed XLogP3-AA for CID 45529612. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1211781-37-1 View Source
- [2] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. View Source
